molecular formula C14H10F3NO3 B14085906 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene

1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene

Katalognummer: B14085906
Molekulargewicht: 297.23 g/mol
InChI-Schlüssel: WOHXMCYJYKNQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxyphenyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 1-(4-Methoxyphenyl)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-2-nitro-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxyphenyl)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(4-Methoxyphenyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its potential biological activities.

    2-Nitro-4-(trifluoromethyl)aniline: Contains both the nitro and trifluoromethyl groups but lacks the methoxyphenyl group.

Uniqueness: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the benzene ring

Eigenschaften

Molekularformel

C14H10F3NO3

Molekulargewicht

297.23 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)12-7-4-10(14(15,16)17)8-13(12)18(19)20/h2-8H,1H3

InChI-Schlüssel

WOHXMCYJYKNQBU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.